2-Iodonaphthalene
Overview
Description
2-Iodonaphthalene is an organic compound with the molecular formula C10H7I. It is a derivative of naphthalene, where an iodine atom is substituted at the second position of the naphthalene ring. This compound is known for its significant role in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Mechanism of Action
Target of Action
2-Iodonaphthalene, also known as β-Iodonaphthalene , is a chemical compound with the formula C10H7I It has been used in the synthesis of fluorescent gold clusters for the detection of thiol molecules .
Mode of Action
The interaction of this compound with its targets is based on a ligand displacement strategy . In the presence of thiol molecules, the this compound ligand is displaced from the gold nanoparticle surface, resulting in the quenching of emission of the gold cluster . This property allows for the sensitive detection of thiols .
Biochemical Pathways
It’s known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites like this compound are concentration and localization dependent .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a fluorescence quencher in the detection of thiol molecules . The displacement of this compound from the gold nanoparticle surface by thiols results in the quenching of the gold cluster’s emission, allowing for the sensitive detection of thiols .
Action Environment
It’s known that the signaling functions of metabolic intermediates like this compound extend beyond self-regulatory roles and include cell-to-cell communication and sensing of microenvironmental conditions to elicit stress responses and cellular adaptation .
Biochemical Analysis
Biochemical Properties
It has been found that aryl azides, a group to which 2-Iodonaphthalene belongs, can be activated by light irradiation to generate highly reactive intermediates . These intermediates can enable protein labeling for protein functionalization, crosslinking, and profiling . This suggests that this compound may interact with proteins and other biomolecules in a similar manner.
Cellular Effects
It has been reported that aryl azides, including this compound, can be used for protein labeling in live cells . This suggests that this compound may have effects on various types of cells and cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that aryl azides can be activated by light irradiation to generate highly reactive intermediates . These intermediates can then interact with biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 52-56 °C , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
It is known that aryl azides can be activated by light irradiation, suggesting that this compound may be involved in light-dependent metabolic pathways .
Transport and Distribution
It is known that aryl azides can be activated by light irradiation, suggesting that this compound may be transported and distributed in a light-dependent manner .
Subcellular Localization
Given its potential role in protein labeling, it may be localized to areas of the cell where protein synthesis and modification occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodonaphthalene can be synthesized through various methods. One common method involves the iodination of naphthalene using iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete iodination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the Sandmeyer reaction, which involves the diazotization of 2-naphthylamine followed by treatment with potassium iodide, is a widely used method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation to form naphthoquinones or reduction to form naphthalenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), in the presence of phosphine ligands and bases like triethylamine, are typically employed.
Major Products:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex aromatic structures.
Scientific Research Applications
2-Iodonaphthalene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Iodonaphthalene: Similar to 2-iodonaphthalene but with the iodine atom at the first position.
2-Bromonaphthalene: A bromine-substituted analogue that is less reactive in nucleophilic substitution reactions compared to this compound.
2-Chloronaphthalene: A chlorine-substituted analogue that is even less reactive than the bromine and iodine analogues.
Uniqueness of this compound: this compound is unique due to its high reactivity in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules. Its iodine atom provides a good leaving group, facilitating various substitution and coupling reactions .
Properties
IUPAC Name |
2-iodonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLBIWVMVNNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210107 | |
Record name | beta-Iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-55-5 | |
Record name | 2-Iodonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Iodonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodonaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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